7-Fluoro-2-phenylindoline is a fluorinated derivative of indole, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The introduction of the fluorine atom at the 7-position of the indole enhances its chemical properties, making it an interesting subject for research and development in various scientific fields.
7-Fluoro-2-phenylindoline belongs to the class of compounds known as indoles, which are widely distributed in nature and are derived from the amino acid tryptophan. Indoles, including their derivatives, are known for their roles in neurotransmission and as precursors to various bioactive molecules. The specific compound 7-fluoro-2-phenylindoline is classified as an aromatic heterocycle due to its unique structure that includes nitrogen within the ring system .
The synthesis of 7-fluoro-2-phenylindoline typically involves electrophilic substitution reactions, where a fluorinating agent is introduced to the indole structure. One common method employs Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to achieve fluorination at the 7-position of 2-phenylindole .
The reaction conditions often include:
The molecular formula for 7-fluoro-2-phenylindoline is C14H12FN, indicating a molecular weight of approximately 213.25 g/mol. The structure features a phenyl group attached to the indole core, with a fluorine atom located at the 7-position.
Key structural data include:
7-Fluoro-2-phenylindoline undergoes various chemical reactions, including:
The oxidation process may involve reagents such as potassium permanganate or chromium trioxide, while reduction can be achieved using lithium aluminum hydride or catalytic hydrogenation techniques.
The mechanism of action for 7-fluoro-2-phenylindoline involves its interaction with specific molecular targets, such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity, allowing the compound to modulate biological pathways effectively. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor activity through specific interactions with binding pockets .
While specific physical properties like melting point and boiling point are not universally reported, general characteristics include:
Key chemical properties include:
7-Fluoro-2-phenylindoline has potential applications in various scientific fields, particularly in medicinal chemistry. Its derivatives are being explored for their biological activities against diseases such as cancer and bacterial infections. Additionally, due to its structural features, it may serve as a scaffold for designing new pharmaceuticals targeting specific biological pathways .
Fluorinated indole scaffolds represent a strategically important class of compounds in modern drug discovery due to fluorine's unique physicochemical properties. The introduction of fluorine atoms—particularly at the 7-position of the indoline core—induces profound effects on molecular conformation, electron distribution, and bioavailability. Fluorine's high electronegativity (3.98 on the Pauling scale) enhances binding affinity through dipole interactions and hydrogen bonding with biological targets, while its compact van der Waals radius (1.47 Å) allows nearly isosteric replacement of hydrogen or hydroxyl groups without significant steric perturbation [1] [3]. These properties are exploited in 7-Fluoro-2-phenylindoline to optimize target engagement, as evidenced by fluorinated indole derivatives demonstrating enhanced blood-brain barrier penetration in amyloid imaging agents (e.g., 125I-labeled phenylindole derivatives targeting Aβ aggregates with Kᵢ values of 4.24–27.0 nM) [1]. Additionally, fluorination mitigates oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life—a critical advantage observed in cannabinoid receptor allosteric modulators where fluorine-walk approaches improved metabolic stability by >40% in lead compounds like GAT591 [3].
Table 1: Impact of Fluorination on Key Pharmaceutical Parameters of Indole Derivatives
Parameter | Non-fluorinated Indole | 7-Fluorinated Indole | Biological Significance |
---|---|---|---|
Lipophilicity (cLogP) | 2.1–3.8 | 2.5–4.2 | Enhanced membrane permeability |
Metabolic Stability (t½) | 15–40 min | 60–120 min | Reduced CYP450-mediated oxidation |
Aβ Binding Affinity (Kᵢ) | 20.2–27.0 nM | 4.24–28.4 nM | Improved target selectivity for CNS targets |
H-bond Acceptor Strength | Moderate | High | Strengthened protein-ligand interactions |
The development of 7-Fluoro-2-phenylindoline originates from systematic optimization of 2-phenylindole pharmacophores, which have established roles as tubulin polymerization inhibitors, estrogen receptor antagonists, and anti-inflammatory agents. Early 2-phenylindole derivatives like ZK 119010 exhibited potent antiestrogenic activity but suffered from rapid hepatic clearance and limited CNS penetration [1] [6]. Structural analyses revealed that unsubstituted indoles undergo extensive π-electron delocalization, leading to planar conformations with reduced target specificity. The introduction of a saturated indoline ring (e.g., 2-phenylindoline) broke molecular planarity, enhancing selectivity for allosteric sites over orthosteric receptors [7]. Subsequent fluorination at the 7-position—a site empirically determined to minimize steric clashes in protein binding pockets—further amplified bioactivity. For instance, 7-fluoro substitution in 2-phenylindole-based CB1R allosteric modulators increased positive cooperativity with orthosteric agonists by 3.5-fold (EC₅₀ = 110 nM vs. 230 nM in non-fluorinated GAT211) [3]. This evolution is attributed to two quantum mechanical effects: 1) fluorine's -I effect withdraws electron density from the indole nitrogen, reducing its basicity and increasing membrane permeability; and 2) hyperconjugation between the C–F σ* orbital and adjacent π-system rigidifies the scaffold, preorganizing it for target binding [2] [8].
Table 2: Evolution of Key 2-Phenylindole Derivatives Leading to 7-Fluoro-2-phenylindoline
Compound Class | Prototype Structure | Limitations | 7-Fluoro-2-phenylindoline Advantages |
---|---|---|---|
Simple 2-Phenylindoles | ZK 119010 | Low metabolic stability, ERα promiscuity | 7-F blocks CYP3A4 oxidation at C7 |
Indole-2-carboxamides | Tenidap analogs | Thiophene-mediated hepatotoxicity | Elimination of toxicophore |
3-Substituted Indolines | GAT211 | Moderate PAM potency (cAMP EC₅₀ = 230 nM) | Enhanced ago-PAM activity (EC₅₀ = 110 nM) |
7-Azaoxindoles | Anti-inflammatory leads | Poor aqueous solubility (log S < -4.5) | Fluorine enhances solubility (log S = -3.2) |
Despite advances in synthetic methodologies, the precise mechanistic role of the 7-fluoro substituent in 7-Fluoro-2-phenylindoline remains incompletely characterized. While fluorine enhances binding affinity to targets like tubulin (e.g., 2-phenylindole derivatives inhibit polymerization at IC₅₀ = 1.8 μM vs. 0.9 μM for 7-fluoro analogs), the contributions of fluorine-specific interactions (e.g., orthogonal dipoles, halogen bonds) versus indirect effects (e.g., altered pKₐ, conformational locking) are poorly differentiated [1] [6]. This gap impedes rational design of next-generation fluorinated indolines, particularly for targets lacking crystallographic data, such as transient receptor potential (TRP) channels and allosteric GPCR sites. Computational studies suggest fluorine may engage in "polar hydrophobicity" with aromatic residues (Phe, Tyr), but experimental validation is scarce [3] [8].
7-Fluoro-2-phenylindoline derivatives remain susceptible to oxidative metabolism at N1, generating potentially toxic hydroxylamine intermediates. In vitro microsomal studies of related 2-phenylindolines show >60% depletion within 30 minutes due to CYP2C9-mediated N-oxidation [7]. Current stabilization strategies—including N-alkylation or incorporation of electron-withdrawing groups—compromise blood-brain barrier penetration or target affinity. For example, N-methylation of anti-inflammatory indoline-2-ones decreased COX-2 inhibition by 40% while improving metabolic stability only marginally (t½ increased from 32 to 48 min) [7]. Novel approaches such as deuterium incorporation at benzylic positions or fluorine-for-hydrogen substitution at metabolically labile sites represent underexplored avenues.
The preparation of 7-Fluoro-2-phenylindoline faces significant regiochemical hurdles. Traditional Fischer indole synthesis fails with 4-fluoro-phenylhydrazines due to electronic deactivation of the phenyl ring, necessitating multistep sequences involving:
Table 3: Challenges in Regioselective Synthesis of 7-Fluoro-2-phenylindoline
Synthetic Method | Regioselectivity | Yield Range | Key Limitations |
---|---|---|---|
Fischer Indole Synthesis | <10% 7-fluoro product | 5–12% | Deactivated hydrazines, ring isomerization |
Larock Annulation | 60–75% | 38–65% | Requires stoichiometric Pd catalysts |
Electrophilic Fluorination | Unpredictable regiochemistry | 12–30% | Over-fluorination at C5/C6 |
Reductive Cyclization | >85% (with directing groups) | 41–78% | Multi-step protocols (5–7 steps) |
Additionally, late-stage fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) often targets C3/C5 instead of C7, generating isomeric impurities that complicate purification. Advances in transition metal-catalyzed C–H fluorination or asymmetric hydrogenation of 7-fluoro-2-phenylindoles could bridge these gaps but remain underutilized [2] [8].
The resolution of these knowledge gaps—through integrated in silico pharmacophore modeling, isotope-labeled metabolism studies, and innovative synthetic methodologies—will accelerate the therapeutic translation of 7-Fluoro-2-phenylindoline derivatives across oncology, neurology, and immunology.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: